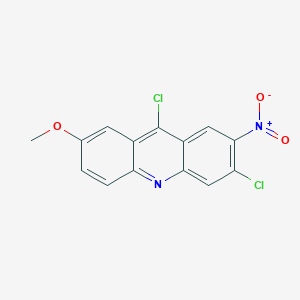

3,9-Dichloro-7-methoxy-2-nitroacridine

Description

Significance of Acridine (B1665455) Scaffolds in Modern Chemical Biology Research

The acridine scaffold, a nitrogen-containing tricyclic aromatic heterocycle, holds a privileged position in the realm of medicinal chemistry and chemical biology. mdpi.comnih.govresearchgate.net Its planar structure is a key feature that facilitates intercalation into DNA, a mechanism that has been the cornerstone of the development of numerous therapeutic agents. researchgate.netnih.gov This ability to interact with nucleic acids has made acridine derivatives a focal point of research for anticancer therapies, targeting the very blueprint of cancer cells. nih.govnih.gov

Beyond their well-established role as DNA intercalators, acridine-based compounds have been investigated for a wide array of biological activities. These include antimicrobial, antimalarial, antiviral, and antiparasitic properties. nih.govgrafiati.com The versatility of the acridine core allows for extensive chemical modification at various positions, enabling the synthesis of a diverse library of derivatives with tailored biological functions. nih.govnih.gov Researchers continue to explore the potential of acridine scaffolds in developing novel probes for biological imaging and as inhibitors of various enzymes, underscoring their enduring importance in modern chemical biology. mdpi.comresearchgate.net

Historical Trajectories of Acridine Derivative Investigations

The journey of acridine research began with its initial isolation from coal tar in the late 19th century. researchgate.net The early 20th century marked a significant turning point with the discovery of the biological activities of acridine derivatives. Acriflavine, for instance, emerged as a notable antibacterial agent. nih.gov The therapeutic potential of acridines was further solidified during World War II with the use of mepacrine as an antimalarial drug. grafiati.com

The latter half of the 20th century saw a surge in the investigation of acridine derivatives as anticancer agents. This era was marked by the development of compounds like nitracrine, which, despite limitations, paved the way for a deeper understanding of the structure-activity relationships of these molecules. nih.gov The exploration of various substituted acridines has continued to the present day, with a focus on enhancing efficacy, improving selectivity, and reducing side effects. This historical progression highlights a continuous effort to harness the chemical and biological properties of the acridine scaffold for therapeutic benefit.

Contextualizing 3,9-Dichloro-7-methoxy-2-nitroacridine within Acridine Research

This compound, with the Chemical Abstracts Service (CAS) registry number 42326-32-9, represents a specific iteration within the vast family of acridine derivatives. mdpi.comnih.gov Its structure is characterized by the presence of two chlorine atoms at positions 3 and 9, a methoxy (B1213986) group at position 7, and a nitro group at position 2 of the acridine core. Each of these substituents is expected to modulate the electronic and steric properties of the parent acridine ring, thereby influencing its chemical reactivity and biological activity.

While extensive research exists on the broader class of nitroacridines and their antitumor properties, detailed public-domain research specifically elucidating the synthesis and biological evaluation of this compound remains limited. nih.gov The presence of the nitro group is of particular interest, as this functional group is a known pharmacophore in many bioactive molecules and can be a key determinant of biological activity, including cytotoxicity in cancer cells. The dichloro substitution pattern and the methoxy group further contribute to the unique chemical identity of this compound, suggesting a distinct profile of interaction with biological targets. The following sections will delve into the available information regarding this specific molecule.

Structure

3D Structure

Properties

CAS No. |

42326-32-9 |

|---|---|

Molecular Formula |

C14H8Cl2N2O3 |

Molecular Weight |

323.1 g/mol |

IUPAC Name |

3,9-dichloro-7-methoxy-2-nitroacridine |

InChI |

InChI=1S/C14H8Cl2N2O3/c1-21-7-2-3-11-8(4-7)14(16)9-5-13(18(19)20)10(15)6-12(9)17-11/h2-6H,1H3 |

InChI Key |

NQGAGYDBUVSRAV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C3=CC(=C(C=C3N=C2C=C1)Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3,9 Dichloro 7 Methoxy 2 Nitroacridine

Established Synthetic Pathways for Substituted Acridines

The synthesis of the acridine (B1665455) scaffold, a tricycle composed of two benzene (B151609) rings fused to a central pyridine (B92270) ring, is a well-established field in organic chemistry. The construction of substituted acridines, including precursors to 3,9-dichloro-7-methoxy-2-nitroacridine, often relies on a two-stage process: the formation of a diarylamine intermediate followed by a cyclization reaction to create the central heterocyclic ring.

Ullmann Condensation as a Precursor Strategy

The Ullmann condensation is a classical and pivotal method for the synthesis of N-arylanthranilic acids, which are key precursors for acridone (B373769) and, subsequently, acridine derivatives. scribd.comwikipedia.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with an anthranilic acid derivative. wikipedia.org In the context of preparing substituted acridines, this strategy allows for the joining of two distinct aromatic rings, each carrying specific substituents that will ultimately be incorporated into the final acridine structure.

The general reaction involves heating an aryl halide with an anthranilic acid in the presence of a base, such as potassium carbonate, and a copper catalyst. wikipedia.org For instance, to construct the backbone required for this compound, a plausible Ullmann condensation would involve reacting a substituted aniline (B41778) with a substituted 2-chlorobenzoic acid.

Modern variations of this C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, have emerged as powerful alternatives. These palladium-catalyzed reactions often proceed under milder conditions and with greater functional group tolerance. nih.govresearchgate.net A notable synthesis of a related compound, 6,9-dichloro-2-methoxy-4-nitroacridine, utilized a Buchwald-Hartwig coupling between a triflate-activated salicylic (B10762653) acid derivative and 4-methoxy-2-nitroaniline (B140478), demonstrating the applicability of modern coupling techniques in building the necessary diarylamine precursor. nih.gov

Table 1: Comparison of C-N Coupling Reactions for Acridine Precursor Synthesis

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper (often stoichiometric) | Palladium (catalytic amounts) |

| Ligands | Often not required | Phosphine-based (e.g., BINAP) |

| Reaction Temp. | High (often >150°C) | Lower (can be room temp. to ~120°C) |

| Substrate Scope | Requires activated aryl halides | Broader, includes aryl chlorides/bromides/triflates |

| Ref. | scribd.comwikipedia.org | nih.govresearchgate.net |

Intramolecular Cyclization Reactions in Acridine Core Formation

Once the diarylamine precursor, typically a diphenylamine-2-carboxylic acid, is synthesized, the next critical step is the intramolecular cyclization to form the acridine or acridone core. nih.gov This transformation is an electrophilic aromatic substitution where the carboxylic acid (or a derivative) acylates the second aromatic ring.

Several reagents are employed to facilitate this ring closure:

Phosphorus oxychloride (POCl₃): This is one of the most common reagents for this transformation. It acts as both a dehydrating and chlorinating agent. When a diphenylamine-2-carboxylic acid is heated with POCl₃, it undergoes cyclization to form a 9-chloroacridine (B74977) derivative directly. nih.govpharmaguideline.com This is a highly effective method for simultaneously constructing the acridine ring and installing a reactive chloro group at the 9-position, which is valuable for further functionalization.

Polyphosphoric Acid (PPA): PPA is a strong acid and dehydrating agent that effectively promotes the intramolecular acylation to form an acridone (9-acridinone). nih.gov The resulting acridone must then be converted to the corresponding acridine, for example, by chlorination of the carbonyl group with POCl₃ to yield a 9-chloroacridine.

Zinc Chloride (ZnCl₂): In what is known as the Bernthsen acridine synthesis, diphenylamine (B1679370) can be condensed with carboxylic acids in the presence of zinc chloride at high temperatures to yield 9-substituted acridines. pharmaguideline.com More recent methods have used ZnCl₂ to promote the cyclization of o-arylaminophenyl Schiff bases to afford acridine derivatives under more convenient conditions. nih.govfigshare.com

The choice of cyclization method is crucial as it can directly influence the substitution pattern of the resulting acridine, particularly at the 9-position.

Targeted Synthesis of this compound

The specific synthesis of this compound requires careful regioselective control during the introduction of its four distinct substituents onto the acridine core. The most logical approach involves constructing the molecule from precursors that already contain the required functionalities, rather than attempting to functionalize a plain acridine ring, which often leads to mixtures of isomers. thieme-connect.com

A synthetic route for the closely related isomer, 6,9-dichloro-2-methoxy-4-nitroacridine, provides a clear blueprint for how such a complex molecule can be assembled. nih.govresearchgate.net This synthesis begins with two appropriately substituted benzene derivatives, which are first coupled and then cyclized.

Regioselective Functionalization Strategies for Acridine Systems

Achieving specific substitution patterns on the acridine framework is a significant challenge due to the influence of the ring nitrogen on the system's reactivity. nih.govrsc.org Direct functionalization of the preformed acridine ring is often difficult to control. thieme-connect.com Therefore, the prevailing strategy is a de novo ring construction from acyclic, pre-functionalized components. rsc.org

Direct nitration of the acridine ring generally occurs at positions 2 and 7 under acidic conditions. thieme-connect.com However, this method is not suitable for producing a single, specifically substituted isomer like this compound, as it would require subsequent separation and functionalization steps.

A more effective and regiochemically precise strategy is to introduce the nitro group onto one of the aniline or benzoic acid precursors before the formation of the diarylamine intermediate. For the synthesis of the target molecule, one would start with a nitrated aniline derivative. For example, in the synthesis of the 4-nitro isomer, 4-methoxy-2-nitroaniline was used as a key starting material. nih.gov This ensures the nitro group is placed unambiguously at the desired position in the final acridine product.

The nitration itself is a standard electrophilic aromatic substitution, typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.commasterorganicchemistry.com This combination generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the activated aromatic ring of the precursor molecule. masterorganicchemistry.com

The installation of the methoxy (B1213986) and chloro substituents is also best achieved by incorporating them into the initial building blocks.

Methoxy Group: The 7-methoxy group would originate from one of the starting materials, such as a methoxy-substituted aniline or benzoic acid. In the synthesis of the related 4-nitroacridine, the methoxy group was present on the 4-methoxy-2-nitroaniline precursor. nih.gov

Chloro Groups: The two chlorine atoms are introduced at different stages.

The chlorine at the 3-position (or 6-position depending on numbering) would be present on one of the aromatic precursors prior to the Ullmann or Buchwald-Hartwig coupling. For instance, a 2,4-dichlorobenzoic acid could serve as a starting material.

The chlorine at the 9-position is typically introduced during the cyclization step. As mentioned, heating the diphenylamine-2-carboxylic acid intermediate with phosphorus oxychloride (POCl₃) is a highly efficient method that accomplishes both the ring-closing dehydration and the installation of the chloro group at the electron-deficient 9-position. nih.govpharmaguideline.com This position is particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen. thieme-connect.com

Table 2: Summary of Functional Group Introduction Strategies

| Substituent | Position | Preferred Method | Stage of Introduction | Rationale | Ref. |

| Nitro | 2 | Electrophilic Nitration | On aniline precursor | Ensures regioselectivity; avoids isomeric mixtures from direct acridine nitration. | nih.govyoutube.com |

| Methoxy | 7 | Pre-functionalized Precursor | On aniline precursor | High regiochemical control. | nih.gov |

| Chloro | 3 | Pre-functionalized Precursor | On benzoic acid precursor | High regiochemical control. | pharmaguideline.com |

| Chloro | 9 | Cyclization/Chlorination | During acridine ring formation | POCl₃ reagent efficiently cyclizes and chlorinates the electron-deficient C9 position. | nih.govpharmaguideline.com |

Influence of Substituents (Dichloro, Methoxy, Nitro) on Synthetic Routes

The synthesis and transformation of this compound are profoundly influenced by its substituent groups. The chlorine atoms, the methoxy group, and the nitro group each exert distinct electronic effects that control the reactivity and orientation of chemical reactions.

Directing Effects of Chlorine and Methoxy Groups

The chlorine and methoxy groups play a crucial role in directing the course of synthetic reactions on the acridine core. The methoxy group (–OCH₃) at the C-7 position is a strong electron-donating group through resonance, activating the ring towards electrophilic aromatic substitution. It preferentially directs incoming electrophiles to the ortho and para positions.

Conversely, the chlorine atoms at the C-3 and C-9 positions are deactivating due to their inductive electron-withdrawing effect, yet they are ortho-para directing for electrophilic substitutions. However, in the context of acridine chemistry, the chlorine atom at the C-9 position is particularly susceptible to nucleophilic substitution. This high reactivity is a hallmark of 9-chloroacridines and is a key feature exploited in their synthetic transformations. Small functional groups like chloro and methoxy can significantly influence a molecule's interaction with biological targets and its physicochemical properties. youtube.com

The combined electronic effects of these substituents create a specific reactivity map across the acridine scaffold, guiding the selective synthesis of derivatives.

Reactivity Modulation by the Nitro Moiety

The nitro group (–NO₂) at the C-2 position is a powerful electron-withdrawing group, which has a significant impact on the molecule's reactivity. nih.gov This group strongly deactivates the aromatic ring system towards electrophilic attack. Its presence makes reactions like nitration, halogenation, or Friedel-Crafts alkylation more difficult and require harsher conditions.

However, the deactivating nature of the nitro group is highly advantageous for nucleophilic aromatic substitution (SNAr) reactions. It stabilizes the negative charge of the Meisenheimer complex intermediate, thereby facilitating the displacement of leaving groups, such as the chlorine atom at the C-3 position, by nucleophiles. The reactivity of nitro groups in substituted acridones has been a subject of study, particularly their replacement by various nucleophiles. rsc.org Furthermore, the nitro group itself can be a site of chemical transformation. It can undergo reduction to form an amino group (–NH₂), which dramatically alters the electronic properties from strongly electron-withdrawing to strongly electron-donating (Hammett constant σp changes from +0.78 for NO₂ to -0.66 for NH₂). nih.gov This transformation opens up a new range of synthetic possibilities, including diazotization and subsequent coupling reactions.

Table 1: Influence of Substituents on Acridine Ring Reactivity

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Dichloro | C-3, C-9 | Inductively withdrawing, weakly deactivating | C-9 chlorine is highly susceptible to nucleophilic substitution. |

| Methoxy | C-7 | Donating by resonance, activating | Directs electrophiles to ortho/para positions. |

Modern Catalytic and Reaction Acceleration Techniques

Modern synthetic chemistry offers several powerful methods to accelerate reactions, improve yields, and create complex molecules with high efficiency. These techniques are highly applicable to the synthesis and modification of substituted acridines like this compound.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating a wide range of chemical reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields and purity. nih.gov This method has been successfully applied to the synthesis of various heterocyclic compounds. For instance, the synthesis of 9-chloro-1-methylacridine-4-carboxylic acid involved a microwave-assisted step at 300 W, significantly shortening the reaction time. tandfonline.com Similarly, the synthesis of 6-methoxy-5,6-dihydro-5-azapurines was achieved in just 10 minutes at 140 °C using microwave irradiation, whereas conventional heating required 4 hours. nih.gov Given these examples, MAOS represents a highly promising approach for the efficient synthesis of the this compound scaffold and its derivatives.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Synthesis of formamidine (B1211174) intermediate | 4 hours at 120 °C | 10 minutes at 140 °C | nih.gov |

| Synthesis of 3-hydroxy-2-oxindoles | 3 hours (reflux) | 3 minutes at 120 °C | nih.gov |

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is particularly relevant for modifying this compound. wikipedia.orgorganic-chemistry.org This reaction enables the formation of carbon-nitrogen (C–N) bonds by coupling aryl halides with amines. wikipedia.org

The highly reactive chlorine atom at the C-9 position of the acridine core is an ideal substrate for this transformation. The Buchwald-Hartwig reaction would allow for the facile introduction of a wide variety of primary and secondary amines at this position, providing a powerful method for generating a library of 9-aminoacridine (B1665356) derivatives. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product. wikipedia.org This method has been successfully used to synthesize various aryl amines from aryl halides under mild conditions. organic-chemistry.org

One-Pot Reaction Sequences

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. rsc.orgrsc.org The synthesis of complex molecules like substituted acridines can be streamlined using such approaches.

Chemical Derivatization of the this compound Core

The core structure of this compound serves as a foundational template for the development of a diverse array of derivatives. Strategic chemical modifications at specific positions on the acridine ring system have been systematically explored to enhance or alter its biological functions. These derivatizations are central to the study of its structure-activity relationships.

Modifications at the Acridine Nitrogen Atom (N-alkylation, N-oxidation)

The nitrogen atom within the central acridine ring is a key site for chemical modification, primarily through N-alkylation and N-oxidation reactions. These transformations alter the electronic properties and steric profile of the molecule, which can significantly influence its interaction with biological targets.

N-alkylation involves the addition of an alkyl group to the acridine nitrogen, forming a quaternary acridinium (B8443388) salt. This process not only introduces a positive charge but also enhances the compound's planarity, which can improve its ability to intercalate with DNA. For example, methylation of the acridine nitrogen leads to the formation of a 10-methylacridinium (B81027) iodide derivative.

N-oxidation of the acridine nitrogen results in the formation of an acridine N-oxide. This modification can alter the molecule's biological activity and metabolic fate. The introduction of an oxygen atom can change the compound's solubility and its ability to participate in hydrogen bonding.

Transformations of the Nitro Group (e.g., Reduction to Amino Group)

The nitro group at the C2 position is a critical functional group that can be chemically transformed to yield a variety of derivatives. The most significant of these transformations is its reduction to an amino group, which then serves as a versatile synthetic handle for further modifications.

The reduction of the nitro group to a primary amine is a key step in the synthesis of many biologically active acridine compounds. This transformation is commonly achieved using reducing agents such as stannous chloride (SnCl₂) in the presence of an acid. The resulting 2-amino derivative can then undergo a range of subsequent reactions, including acylation and diazotization, to introduce diverse functionalities. This strategic modification allows for the fine-tuning of the molecule's properties.

| Reactant | Reagent | Product | Transformation |

| This compound | SnCl₂/HCl | 2-Amino-3,9-dichloro-7-methoxyacridine | Reduction of Nitro Group |

Substitution Reactions of the Chlorine Atoms

The chlorine atoms at the C3 and C9 positions of the acridine core are susceptible to nucleophilic substitution reactions, providing a powerful tool for introducing a wide range of substituents. The chlorine atom at the C9 position is particularly reactive due to the electronic influence of the ring nitrogen.

| Starting Material | Nucleophile | Product | Reaction Type |

| This compound | Alkylamine (R-NH₂) | 3-Chloro-7-methoxy-9-(alkylamino)-2-nitroacridine | Nucleophilic Aromatic Substitution |

| This compound | Alcohol (R-OH) | 3-Chloro-9-alkoxy-7-methoxy-2-nitroacridine | Nucleophilic Aromatic Substitution |

| This compound | Thiol (R-SH) | 3-Chloro-9-(alkylthio)-7-methoxy-2-nitroacridine | Nucleophilic Aromatic Substitution |

Introduction of Hybrid Moieties (e.g., Acridine-Isoxazole, Acridine-Azirine Structures)

A more advanced strategy for modifying the this compound scaffold involves the creation of hybrid molecules. This approach entails covalently linking the acridine core to other heterocyclic systems, such as isoxazoles or aziridines, to generate novel compounds with potentially synergistic or unique biological activities.

The synthesis of these hybrid structures often requires multi-step synthetic sequences. For example, an acridine derivative with a suitable functional group, such as an amine or a carboxylic acid, can be coupled with a pre-functionalized heterocyclic partner. These hybrid molecules can exhibit altered pharmacological profiles due to the combined properties of the constituent fragments. The isoxazole (B147169) or aziridine (B145994) moiety can influence the compound's mechanism of action, target specificity, and pharmacokinetic properties.

Reactivity Profile and Mechanistic Insights into 3,9 Dichloro 7 Methoxy 2 Nitroacridine

Electrophilic Reactivity of the Acridine (B1665455) Ring System with Dichloro, Methoxy (B1213986), and Nitro Substituents

The susceptibility of the acridine ring in 3,9-dichloro-7-methoxy-2-nitroacridine to electrophilic attack is significantly influenced by its substituents. The nitro group (at C-2) and the chlorine atoms (at C-3 and C-9) are electron-withdrawing groups. The nitro group, in particular, is one of the most powerful electron-withdrawing groups, acting through both resonance and inductive effects to deactivate the aromatic system towards electrophilic substitution. youtube.com It pulls electron density out of the ring, creating a more electron-deficient system compared to unsubstituted acridine. youtube.com

The chlorine atoms also withdraw electron density via induction due to their high electronegativity. youtube.com This deactivating effect further reduces the ring's nucleophilicity. Conversely, the methoxy group at C-7 is an electron-donating group through resonance, which would typically activate the ring towards electrophilic attack. However, the combined deactivating strength of the two chloro substituents and, most notably, the nitro group, is expected to overwhelmingly dominate.

Consequently, the acridine nucleus of this compound is highly deactivated towards electrophilic aromatic substitution reactions. Any such reaction would require harsh conditions, and the substitution pattern would be directed by the complex interplay of these competing electronic effects. The electron-donating methoxy group would direct electrophiles to the ortho and para positions relative to it, while the deactivating groups would hinder attack across the entire ring system.

Table 1: Influence of Substituents on Electrophilic Reactivity

| Substituent | Position | Electronic Effect | Impact on Acridine Ring |

|---|---|---|---|

| Nitro (-NO₂) | C-2 | Strongly Electron-Withdrawing (Resonance & Induction) | Strong deactivation |

| Chloro (-Cl) | C-3 | Electron-Withdrawing (Induction) | Deactivation |

| Chloro (-Cl) | C-9 | Electron-Withdrawing (Induction) | Deactivation |

| Methoxy (-OCH₃) | C-7 | Electron-Donating (Resonance) | Activation (largely overridden) |

Nucleophilic Reactivity at Specific Positions (e.g., C-9)

While the acridine ring is generally deactivated towards electrophiles, specific positions are rendered highly susceptible to nucleophilic attack. The C-9 position is particularly notable for its reactivity. The chlorine atom at C-9 is readily displaced by a variety of nucleophiles. clockss.orgclockss.org This facile substitution is a hallmark of 9-chloroacridine (B74977) derivatives and serves as a primary route for synthesizing a wide range of functionally diverse acridine compounds. google.comnih.govnih.gov

The mechanism for these substitution reactions, such as hydrolysis, has been extensively studied. For 9-chloroacridines, hydrolysis often follows a pseudo-first-order, two-step consecutive reaction pathway. clockss.orgcrossref.org The reaction is sensitive to pH, with the protonated form of the acridine ring influencing the reaction rate. clockss.org In the case of this compound, the strong electron-withdrawing effect of the nitro group at C-2 and the chloro group at C-3 would further enhance the electrophilicity of the C-9 carbon. This electronic pull makes the C-9 position even more susceptible to attack by nucleophiles, such as amines or alcohols, facilitating the formation of new derivatives. clockss.orggoogle.com The reaction proceeds through the addition of the nucleophile to the C-9 position to form a tetrahedral intermediate (a σH-adduct), followed by the elimination of the chloride ion to yield the substituted product. nih.gov

Redox Chemistry of the Nitro Group within the Acridine Framework

The nitro group at the C-2 position is a key center for redox activity. Nitroaromatic compounds are well-known to undergo electrochemical reduction. rsc.orgnih.gov This reduction typically proceeds through a series of steps, involving multiple electrons and protons. The initial reduction product is the nitroso derivative, which can be further reduced to a hydroxylamine, and finally to the corresponding amine (amino) derivative. nih.gov

The specific products of the reduction can be controlled by carefully selecting the reaction conditions, such as the electrode potential (cell voltage) and the solvent system. rsc.org For instance, depending on the conditions, it is possible to selectively form aromatic azoxy, azo, or hydrazo compounds, in addition to the fully reduced aniline (B41778) (amine) derivatives. rsc.org This stepwise cathodic reduction pathway allows for the synthesis of various nitrogen-containing compounds from a single nitro precursor. rsc.orgnih.gov

The redox behavior of the nitro group is also biologically significant. The biological activity of some nitroacridine (B3051088) derivatives has been linked to the in-vivo reduction of the nitro group, which can lead to the formation of reactive intermediates capable of interacting with biological macromolecules like DNA. nih.gov Therefore, the nitro group of this compound is expected to be readily reducible to form 2-amino-3,9-dichloro-7-methoxyacridine under appropriate chemical or electrochemical conditions.

Table 2: Stepwise Reduction Products of the Nitro Group

| Starting Group | Intermediate 1 | Intermediate 2 | Final Product |

|---|---|---|---|

| Nitro (-NO₂) | Nitroso (-NO) | Hydroxylamine (-NHOH) | Amine (-NH₂) |

Photochemical Transformations and Photoreactivity

The acridine core possesses inherent photochemical activity. Acridinium (B8443388) salts, the protonated or quaternized forms of acridines, are known to function as potent photooxidants. nih.gov Upon absorption of light, they are promoted to an excited state that can accept an electron from a suitable substrate, generating an acridine radical. nih.gov This acridine radical can itself be a powerful photoreductant upon further excitation, with reported excited state oxidation potentials significantly more negative than that of elemental lithium. nih.gov

While this compound is a neutral molecule, its protonated form in acidic media could exhibit similar photoredox properties. The substituents would modulate this reactivity. Furthermore, nitroaromatic compounds themselves are photochemically active and can undergo various transformations upon UV irradiation. The specific photochemical pathways for this compound have not been extensively detailed in the literature, but based on the general reactivity of acridines and nitroaromatics, it is plausible that it could participate in photo-induced electron transfer reactions or undergo transformations involving the nitro group.

Thermal Stability and Decomposition Pathways in Controlled Environments

The thermal stability of an organic compound is a critical physical property. For this compound, a specific melting point has been reported as 182-183 °C. exchemistry.com This provides a benchmark for its stability in the solid state under thermal stress.

Thermogravimetric analysis (TGA) of various acridine derivatives shows that decomposition often occurs in distinct stages at elevated temperatures. researchgate.netresearchgate.net The thermal decomposition of high-energy materials like nitro-functionalized frameworks can be complex, proceeding through deflagration rather than detonation, potentially yielding structured carbon materials. nih.gov The decomposition pathways for nitro-containing energetic compounds often involve intricate multi-step reactions, including isomerization and bimolecular reactions, as seen in studies of guanidinium (B1211019) nitrate. jes.or.jp

For this compound, thermal decomposition in a controlled, inert environment would likely begin with the cleavage of the weakest bonds. The C-NO₂ bond is often a point of initial fragmentation in nitroaromatic compounds. Subsequent decomposition would involve the breakdown of the acridine ring and the loss of substituents like chlorine and the methoxy group, ultimately leading to the formation of smaller gaseous molecules and a carbonaceous residue. The precise decomposition products and pathways would depend on experimental conditions such as the heating rate and atmosphere.

Molecular Interaction Mechanisms and Biological Activity of 3,9 Dichloro 7 Methoxy 2 Nitroacridine and Its Analogues in Research Models

Intercalation with Deoxyribonucleic Acid (DNA)

Steric and Electronic Factors Governing DNA Binding Affinity

No research data is available to describe the specific steric and electronic factors that would govern the DNA binding affinity of 3,9-Dichloro-7-methoxy-2-nitroacridine.

Spectroscopic Characterization of Compound-DNA Interactions (e.g., Fluorescence Quenching, Circular Dichroism)

There are no published spectroscopic studies, such as fluorescence quenching or circular dichroism, that characterize the interaction between this specific compound and DNA.

Impact on DNA Topology and Conformation

Information regarding the impact of this compound on DNA topology and conformation is not available in the scientific literature.

Enzymatic Target Modulation

Inhibition of DNA Topoisomerases (Type I and Type II)

There are no publicly available studies that have investigated the inhibitory effects of this compound on either Type I or Type II DNA topoisomerases.

Interaction with Telomerase Enzyme Systems

The interaction of this compound with telomerase enzyme systems has not been reported in the scientific literature.

Effects on Cyclin-Dependent Kinase Activity

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. nih.govfrontiersin.org The activity of CDKs is tightly controlled by their association with regulatory proteins called cyclins and by CDK inhibitors. frontiersin.org Dysregulation of CDK activity is a hallmark of many cancers, making these enzymes attractive targets for therapeutic intervention. nih.gov

Inhibitors of CDKs typically function by competing with adenosine triphosphate (ATP) for binding to the kinase's active site. researchgate.net The planar aromatic structure of the acridine (B1665455) nucleus, as found in this compound, is a common scaffold for kinase inhibitors due to its ability to fit into the flat, hydrophobic ATP-binding pocket and form stabilizing π-π stacking interactions. By occupying this site, the inhibitor prevents the phosphorylation of CDK substrate proteins, thereby arresting the cell cycle and inhibiting proliferation. nih.gov While direct studies on this compound are limited, the activity of other acridine-based compounds as protein kinase inhibitors suggests a similar mechanism of action. researchgate.net The selectivity of such a compound for different members of the CDK family (e.g., CDK1, CDK2, CDK4/6) would be determined by the specific interactions of its substituent groups with amino acid residues lining the ATP binding site. nih.gov

Table 1: Examples of Cyclin-Dependent Kinase Inhibitors and Their Targets This table provides examples of known CDK inhibitors to illustrate the concept of kinase selectivity. Data for this compound is not available.

| Inhibitor | Primary CDK Targets | Mechanism Type |

|---|---|---|

| Flavopiridol (Alvocidib) | CDK1, CDK2, CDK4, CDK6, CDK9 | ATP-Competitive |

| Palbociclib | CDK4, CDK6 | ATP-Competitive |

| Ribociclib | CDK4, CDK6 | ATP-Competitive |

| Milciclib | CDK2, CDK1, CDK4, CDK5 | ATP-Competitive |

Acetylcholinesterase Inhibition Mechanisms

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating synaptic transmission. nih.govmdpi.com Inhibition of AChE increases the concentration and duration of acetylcholine in the synaptic cleft, a therapeutic strategy used in the management of conditions like Alzheimer's disease. mdpi.com Acridine derivatives, most notably Tacrine, are known inhibitors of AChE. rsc.orgnih.gov

AChE inhibitors can be classified as reversible or irreversible. nih.gov Acridine-based inhibitors like this compound are expected to act as reversible inhibitors. The mechanism of inhibition involves the planar acridine ring system binding within the deep, narrow active site gorge of the enzyme. This gorge contains key aromatic amino acid residues, such as Tryptophan (Trp84). rsc.org The flat acridine core can engage in π-π stacking interactions with these residues, effectively blocking the entry of the acetylcholine substrate to the catalytic site. The specific substituents on the acridine ring would further modulate this binding affinity and selectivity. Some studies on related acridone (B373769) derivatives suggest that methoxy (B1213986) and chlorine groups can contribute to favorable interactions within the active sites of cholinesterases. rsc.org

Structure-Activity Relationship (SAR) Investigations

The biological activity of acridine derivatives is highly dependent on the nature and position of substituents on the tricyclic core. Structure-Activity Relationship (SAR) studies help elucidate how specific functional groups contribute to potency and selectivity.

Role of Dichloro and Methoxy Substituents in Biological Potency

The presence of halogen and methoxy groups can significantly influence the biological activity of small molecules. youtube.com In the context of the acridine scaffold, these substituents have been shown to be critical for potency in various biological assays, including antimalarial and anticancer studies. mdpi.comnih.gov

Dichloro Substituents: The two chlorine atoms at positions 3 and 9 are electron-withdrawing and increase the lipophilicity of the molecule. This can enhance membrane permeability and hydrophobic interactions within the target's binding pocket. Studies on other 9-anilinoacridines have shown that chloro groups can affect activity, although their impact is highly position-dependent. researchgate.net The presence of a chlorine atom on the acridine ring is a common feature in many biologically active analogues. nih.govnih.gov

Influence of the Nitro Group on Target Selectivity

The nitro group is a very strong electron-withdrawing group, which significantly reduces the electron density of the aromatic ring to which it is attached through both inductive and resonance effects. rsc.orgnih.govresearchgate.net The placement of a nitro group at the C2 position of the acridine core in this compound would substantially alter the electronic landscape of the entire molecule.

This pronounced electronic modification can be a key determinant of target selectivity. By altering the charge distribution and dipole moment, the nitro group can favor or disfavor interactions with specific amino acid residues in a protein's active site. For example, in one study of acridone derivatives, the presence of strong electron-withdrawing nitro groups on a pendant ring was found to decrease AChE inhibitory activity, demonstrating the profound impact of this group on target engagement. rsc.org Therefore, the nitro group is not merely a modulator of potency but a critical element in defining which biological targets the molecule will interact with preferentially. rsc.org

Positional Effects of Substituents on Biological Activity

The specific placement of substituents on the acridine ring is arguably one of the most critical factors determining biological activity and selectivity. nih.gov SAR studies on various acridine analogues consistently show that moving a substituent to a different position, even if it is the same functional group, can lead to dramatically different biological outcomes. researchgate.netnih.gov

For this compound, the specific substitution pattern is likely integral to its function:

Positions 2 and 7: Research on acridone derivatives has indicated that substitutions at the 2-position can increase inhibitory activity against cholinesterases. rsc.org Similarly, substitutions with electron-donating groups at the 7- or 8-positions were found to enhance activity in other contexts, possibly by improving interactions with DNA. rsc.org

Positions 3 and 9: The 9-position is a common point of substitution for acridines designed to interact with DNA or enzyme active sites. The chlorine at this position likely influences interactions within the binding pocket. The chlorine at the 3-position further modifies the electronic properties and steric profile of the molecule.

This precise arrangement of electron-withdrawing (dichloro, nitro) and electron-donating (methoxy) groups at specific locations creates a unique electrostatic and steric profile, which is hypothesized to optimize the molecule's fit and binding energy for its intended biological target(s). nih.gov

Exploration of Specific Biological Activities in Preclinical Research Contexts

While specific preclinical data for this compound is not extensively detailed in the literature, its structural features suggest potential for investigation in several research areas. The acridine scaffold is a well-established pharmacophore with a broad range of documented biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties. nih.govresearchgate.netnih.gov

Based on its potential mechanisms of action, this compound could be explored in the following preclinical contexts:

Oncology: Given its potential as a CDK inhibitor, this compound could be evaluated in cancer cell line proliferation assays and in vivo tumor models. Acridine derivatives have historically been investigated as anticancer agents, primarily as DNA intercalators and topoisomerase inhibitors. researchgate.netnih.gov

Neurodegenerative Diseases: The compound's structural similarity to known AChE inhibitors like Tacrine makes it a candidate for investigation in models related to Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. rsc.orgnih.gov

Infectious Diseases: Acridine derivatives have shown potent activity against various parasites, including Plasmodium falciparum (malaria) and Trypanosoma cruzi. mdpi.comnih.govresearchgate.net The specific substitution pattern of 6-chloro and 2-methoxy has been linked to strong antimalarial activity, highlighting a potential avenue for research. nih.gov

Further research would be required to isolate and confirm these potential biological activities and to understand the specific molecular targets of this compound.

Table 2: Summary of Substituent Roles and Potential Activities

| Substituent Group | Position(s) | Predicted Role in Bioactivity | Potential Therapeutic Area |

|---|---|---|---|

| Dichloro | 3, 9 | Increases lipophilicity, enhances hydrophobic interactions. | Oncology, Infectious Disease |

| Methoxy | 7 | Electron-donating, potential H-bond acceptor, enhances binding affinity. | Oncology, Neurodegeneration |

| Nitro | 2 | Strongly electron-withdrawing, modulates electronic profile, influences target selectivity. | Target-specific research |

| Acridine Core | - | Planar scaffold for binding to DNA or enzyme active sites (kinases, cholinesterases). | Oncology, Neurodegeneration, Infectious Disease |

Antimicrobial Research Applications (Antibacterial, Antifungal)

The antimicrobial potential of acridine derivatives is well-documented, with their mechanism of action often attributed to the planar heterocyclic ring system intercalating into microbial DNA, thereby disrupting replication and transcription processes. The specific substituents on the acridine core, such as nitro and chloro groups, can significantly modulate this activity.

Nitroaromatic compounds, in general, exhibit antimicrobial effects through mechanisms that involve the reduction of the nitro group within the microbial cell. This reduction process can generate toxic intermediates, such as nitroso and superoxide species, which can covalently bind to and damage cellular macromolecules like DNA, leading to cell death encyclopedia.pub. This mechanism is a key aspect of the activity of drugs like metronidazole encyclopedia.pub. Therefore, the 2-nitro group on the acridine scaffold is hypothesized to contribute significantly to its antimicrobial potential by acting as a pro-drug that is activated by microbial nitroreductases.

Halogenation, particularly with chlorine, is a common strategy in medicinal chemistry to enhance the antimicrobial efficacy of compounds. Chloro groups can increase the lipophilicity of a molecule, potentially improving its ability to penetrate bacterial cell membranes. Furthermore, electron-withdrawing groups like chlorine can enhance the DNA intercalating ability of the acridine ring. Research into chloroacridine derivatives, such as 9-chloro-1-nitroacridine, has been conducted, primarily exploring their anticancer properties, which also rely on interactions with cellular macromolecules researchgate.net. While direct antimicrobial data for this specific analogue is limited, its demonstrated cytotoxicity suggests a potent interaction with cellular systems researchgate.net.

In the context of antifungal research, acridine analogues have shown promise against pathogenic fungi like Candida albicans. A key virulence factor for C. albicans is its ability to form biofilms, which confer resistance to conventional therapies. Acridine-4-carboxylic acid was found to significantly inhibit biofilm formation at sub-inhibitory concentrations without affecting the growth of planktonic cells, suggesting a specific antivirulence mechanism mdpi.com. This approach is advantageous as it may reduce the selective pressure that leads to the development of resistance mdpi.com.

The table below summarizes the antimicrobial activity of representative acridine analogues.

| Compound/Analogue | Target Organism | Activity | MIC/MBIC Value |

| Acridine-4-carboxylic acid | Candida albicans (Fluconazole-resistant) | Biofilm Inhibition | 10 µg/mL |

| Acridine-4-carboxylic acid | Candida albicans (Fluconazole-resistant) | Antifungal (Planktonic) | 60 µg/mL |

| 9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine | Candida albicans (Fluconazole-resistant) | Biofilm Inhibition | 20 µg/mL |

Data sourced from a study on acridine derivatives as antifungal and antivirulence agents mdpi.com.

Antiparasitic Research Applications (e.g., Antimalarial)

Acridine derivatives have a long history in antiparasitic research, with quinacrine being one of the first synthetic antimalarial drugs. Research has consistently shown that specific substitutions on the acridine ring are crucial for potent antiplasmodial activity.

Studies on structure-activity relationships (SAR) of acridine derivatives have highlighted the importance of chloro and methoxy substituents for antimalarial efficacy, particularly against chloroquine (CQ)-resistant strains of Plasmodium falciparum nih.govnih.govsigmaaldrich.com. The combination of a 6-chloro and a 2-methoxy group on the acridine ring is a recurring feature in potent antimalarial analogues nih.govnih.govsigmaaldrich.com. This substitution pattern is present in the core structure of this compound, suggesting its potential in this area. For instance, 2-methoxy-6-chloroacridinone, an analogue derived from quinacrine, demonstrated strong in vitro antimalarial activity against both CQ-susceptible (D6) and multidrug-resistant (Dd2) strains, with IC50 values of 45 nM and 65 nM, respectively nih.gov.

The mechanism of action for many antimalarial acridines is believed to be similar to that of chloroquine, involving the inhibition of hemozoin formation. The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Acridine derivatives can interfere with this detoxification process, leading to a buildup of toxic heme and parasite death sigmaaldrich.com.

The presence of a nitro group can also enhance antiparasitic activity. While not extensively studied on the acridine scaffold for antimalarial purposes, nitro-containing heterocyclic compounds are known to be effective against a range of parasites, including Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis mdpi.comnih.gov. The nitro group often acts as a bio-reductive element, being reduced by parasitic enzymes (like PFOR or nitroreductases) to generate radical species that induce cytotoxic oxidative stress within the parasite mdpi.com. This dual mechanism—DNA intercalation from the acridine core and oxidative stress from the nitro group—could lead to potent antiparasitic effects.

The table below presents the in vitro antimalarial activity of relevant chloro-methoxy acridine analogues against P. falciparum.

| Compound/Analogue | P. falciparum Strain | IC50 Value (µM) | Reference Compound (CQ) IC50 (µM) |

| 9-(6-ammonioethyl-amino)-6-chloro-2-methoxyacridinium dichloride | 3D7 (CQ-Susceptible) | ≤ 0.07 | ~0.07 |

| 9-(6-ammonioethyl-amino)-6-chloro-2-methoxyacridinium dichloride | W2 (CQ-Resistant) | ≤ 0.33 | ≤ 0.52 |

| 2-methoxy-6-chloroacridinone | D6 (CQ-Susceptible) | 0.045 | Not Reported |

| 2-methoxy-6-chloroacridinone | Dd2 (Multidrug-Resistant) | 0.065 | Not Reported |

Data compiled from studies on synthetic acridine derivatives nih.govnih.govsigmaaldrich.com.

Antiviral Research Applications

The acridine scaffold has been explored for its antiviral properties, with its planar structure allowing for intercalation into viral nucleic acids, a mechanism that can inhibit viral replication. The antiviral activity of acridines and related quinolines, such as chloroquine, often involves interference with pH-dependent stages of viral entry and replication nih.gov. By accumulating in acidic intracellular vesicles like endosomes and lysosomes, these compounds raise the pH, which can inhibit the conformational changes required for viral fusion with the host cell membrane and the uncoating process nih.govresearchgate.net.

This mechanism has been demonstrated against a range of viruses, including flaviviruses, retroviruses, and coronaviruses nih.gov. The structural components of this compound could contribute to this activity. The basic nitrogen in the acridine ring allows for protonation and accumulation in acidic organelles, a key step in the pH-modulating mechanism.

Furthermore, nitro-containing compounds have been identified as potent antiviral agents in their own right. For example, the adenosine analogue NITD008, a nitro compound, was identified as a potent inhibitor of Hepatitis E virus (HEV) replication with a half-maximal effective concentration (EC50) of 0.03 µM nih.gov. The mechanism for such compounds can involve the inhibition of viral polymerases or other essential enzymes. The incorporation of a nitro group onto the acridine scaffold could therefore confer an additional, more direct antiviral mechanism beyond pH modulation.

| Compound Class/Analogue | Virus | Proposed Mechanism of Action |

| Chloroquine (quinoline analogue) | Flaviviruses, Retroviruses, Coronaviruses | Inhibition of pH-dependent steps of viral replication nih.gov |

| Acridine Derivatives (general) | Various Viruses | Intercalation into viral nucleic acids, potential topoisomerase inhibition mdpi.com |

| NITD008 (nitro compound) | Hepatitis E Virus (HEV) | Inhibition of viral replication nih.gov |

Investigational Studies on Neurodegenerative Disorder Mechanisms (e.g., Amyloid Interaction in Research Models)

Acridine derivatives have emerged as a promising class of compounds for the development of multi-target ligands for neurodegenerative conditions like Alzheimer's disease (AD) nih.gov. The pathology of AD is complex, involving cholinergic deficits, oxidative stress, and the aggregation of amyloid-β (Aβ) peptides into senile plaques nih.govnih.gov. The planar, aromatic structure of the acridine core is particularly well-suited to interact with key targets in this disease cascade.

One of the primary mechanisms of action is the inhibition of amyloid aggregation. Acridine derivatives can directly bind to Aβ peptides, interfering with the self-assembly process that leads to the formation of neurotoxic oligomers and fibrils researchgate.net. The planar acridine ring can intercalate between the β-sheets of amyloid aggregates, disrupting their structure and potentially promoting the disassembly of pre-formed fibrils researchgate.netunimore.it. This anti-amyloid activity is strongly dependent on the planarity of the acridine core researchgate.netunimore.it.

Furthermore, many acridine analogues are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine nih.govnih.gov. By inhibiting these enzymes, acridine derivatives can increase acetylcholine levels in the brain, a key strategy for symptomatic treatment of AD. Some acridines have been identified as dual-site inhibitors, capable of binding to both the catalytic and peripheral anionic sites of AChE. Binding to the peripheral site is particularly relevant as this site is also implicated in promoting Aβ aggregation, meaning these compounds can simultaneously address both the cholinergic and amyloid hypotheses of AD researchgate.net.

While the specific effects of the dichloro, methoxy, and nitro substitutions of this compound on these neurological targets have not been explicitly detailed, the general properties of these groups can be inferred. The chloro and nitro groups are electron-withdrawing and could influence the electronic interactions required for binding to target enzymes or Aβ peptides. The methoxy group, being electron-donating, could also modulate these interactions. Dihydroacridine derivatives have shown activity in inhibiting Aβ42 self-aggregation, with some compounds showing inhibition percentages over 50% nih.gov.

The table below highlights the activities of various acridine analogues in models relevant to neurodegenerative disorders.

| Compound/Analogue Class | Target | Activity/Mechanism |

| Planar Acridine Derivatives | Amyloid-β (Aβ), Lysozyme | Inhibition of amyloid fibril formation and destabilization of existing fibrils researchgate.netunimore.it |

| Dihydroacridine Derivatives (e.g., 1d) | Aβ42 Self-Aggregation | Inhibition of aggregation (58.9% ± 4.7%) nih.gov |

| Cyclopentaquinoline-Acridine Hybrids | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Dual enzyme inhibition (IC50 values in nanomolar range) nih.gov |

| Phosphorylated Acridine Derivatives | Butyrylcholinesterase (BuChE) | Enzyme inhibition nih.gov |

Advanced Characterization Techniques for 3,9 Dichloro 7 Methoxy 2 Nitroacridine in Academic Research

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy is indispensable for confirming the identity and purity of 3,9-Dichloro-7-methoxy-2-nitroacridine. These methods provide detailed information about the molecular framework and the chemical environment of individual atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR would be essential. nih.gov

In a typical ¹H NMR spectrum, the aromatic protons on the acridine (B1665455) core would appear as distinct signals, likely in the downfield region (δ 7.0-9.0 ppm), with their splitting patterns (singlets, doublets, etc.) revealing their positions relative to one another. The methoxy (B1213986) group (-OCH₃) protons would be expected to produce a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule would generate a separate signal. The carbon atoms of the acridine ring would resonate in the aromatic region (δ 110-160 ppm), while the methoxy carbon would appear further upfield (δ 55-60 ppm). The presence of electron-withdrawing groups like the nitro (-NO₂) and chloro (-Cl) substituents would cause notable downfield shifts for the carbons to which they are attached. Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to correlate the proton and carbon signals, confirming the complete structural assignment. nih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound This table is generated based on typical chemical shift values for similar functional groups and structures.

| Analysis Type | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹H NMR | Aromatic Protons (Ar-H) | 7.0 - 9.0 | Doublets, Triplets, Singlets |

| ¹H NMR | Methoxy Protons (-OCH₃) | 3.8 - 4.0 | Singlet |

| ¹³C NMR | Aromatic Carbons (Ar-C) | 110 - 160 | - |

| ¹³C NMR | Methoxy Carbon (-OCH₃) | 55 - 60 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and providing clues about its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition, C₁₄H₈Cl₂N₂O₃. beilstein-journals.org

The molecular ion peak ([M]⁺) would be expected at approximately m/z 323.13. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion, with additional peaks at [M+2]⁺ and [M+4]⁺, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electron impact ionization would cause the molecule to fragment in a predictable manner. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (-NO₂, 46 Da) and nitric oxide (-NO, 30 Da). youtube.com Other likely fragmentations would involve the loss of the methoxy group (-OCH₃, 31 Da) or a methyl radical (-CH₃, 15 Da), followed by the loss of carbon monoxide (-CO, 28 Da). libretexts.orgmiamioh.edu Analyzing these fragmentation patterns helps to piece together the molecule's structure and verify the positions of its substituents. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound This table is generated based on common fragmentation patterns for the present functional groups.

| Fragment Ion | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | ~323 |

| [M-NO₂]⁺ | Loss of Nitro Group | ~277 |

| [M-OCH₃]⁺ | Loss of Methoxy Group | ~292 |

| [M-Cl]⁺ | Loss of a Chlorine Atom | ~288 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, identifies the functional groups within a molecule by measuring the absorption or scattering of light from molecular vibrations. chemicalbook.com These techniques are complementary and provide a characteristic fingerprint for the compound.

For this compound, FTIR spectroscopy would clearly show the presence of the nitro group through strong asymmetric and symmetric stretching vibrations. Aromatic C=C and C-H stretching vibrations from the acridine core would also be prominent. The C-O stretching of the methoxy ether linkage and the C-Cl bonds would also produce characteristic absorptions.

Table 3: Key Vibrational Frequencies for this compound This table is generated based on typical IR absorption frequencies for the present functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |

| Aromatic C=C | Ring Stretch | 1400 - 1600 |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Chloroalkane (C-Cl) | Stretch | 600 - 800 |

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy probes the electronic structure of a molecule by examining transitions between different electronic energy levels, which provides insight into its color, light absorption, and emission properties.

UV-Visible Absorption Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum is characteristic of the molecule's conjugated system. The parent acridine molecule exhibits a strong absorbance peak around 244 nm. aatbio.com For this compound, the extended conjugation of the acridine ring system, along with the electronic influence of the chloro, methoxy, and nitro substituents, would be expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift), likely extending into the visible region. researchgate.net The UV-Vis spectrum provides valuable data on the electronic transitions and can be used to calculate properties like the molar absorptivity. nih.gov

Fluorescence and Luminescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted from a molecule after it has absorbed light. Many acridine derivatives are known to be highly fluorescent. researchgate.netresearchgate.net The fluorescence properties of this compound, including its emission wavelength, quantum yield, and lifetime, would be determined by its specific substitution pattern. The presence of the electron-withdrawing nitro group often quenches fluorescence, which could result in weak or no emission for this particular compound. However, the interplay between all substituents determines the final photophysical behavior. rsc.org These studies are crucial for evaluating the compound's potential use as a fluorescent probe or in other optical applications.

X-ray Crystallography for Solid-State Structure and Co-crystal Analysis

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the packing of molecules within a crystal lattice. For this compound, obtaining single crystals of suitable quality is the first and often most challenging step. This can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This analysis yields a wealth of information, including bond lengths, bond angles, and torsion angles, which are critical for understanding the molecule's geometry.

Furthermore, X-ray crystallography is an indispensable tool for the analysis of co-crystals. Co-crystallization is a technique used to modify the physicochemical properties of a compound by incorporating a second, different molecular species (a co-former) into the crystal lattice. For a compound like this compound, co-crystallization could be explored to enhance properties such as solubility or stability. X-ray diffraction would be essential to confirm the formation of a true co-crystal and to understand the non-covalent interactions (e.g., hydrogen bonds, halogen bonds, π-stacking) that hold the two components together.

Table 1: Hypothetical Crystallographic Data for a Dichloro-methoxy-nitroacridine Derivative

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1325.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.625 |

| R-factor | 0.045 |

Note: This table presents hypothetical data for illustrative purposes, as specific crystallographic data for this compound was not found in the reviewed literature.

Chromatographic and Electrophoretic Methods for Purity and Separation

Chromatographic techniques are fundamental for assessing the purity of a synthesized compound and for separating it from byproducts and starting materials. Among these, Thin Layer Chromatography (TLC) is a rapid, simple, and versatile method widely used in academic research for these purposes.

For this compound, TLC would be employed throughout the synthesis and purification process. A small amount of the reaction mixture is spotted onto a TLC plate, which is a solid support (like glass or aluminum) coated with a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina. The plate is then placed in a sealed chamber with a shallow pool of a solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate by capillary action, and as it passes the spot of the sample, the components of the mixture are partitioned between the stationary phase and the mobile phase.

The separation is based on the differential affinity of the compounds for the stationary and mobile phases. Compounds with a higher affinity for the stationary phase will move up the plate more slowly, while those with a greater affinity for the mobile phase will travel faster. This results in the separation of the components into distinct spots. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions (stationary phase, mobile phase, and temperature).

The choice of the mobile phase is critical for achieving good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The optimal ratio of these solvents is determined empirically to achieve Rf values that allow for clear separation of the desired product from any impurities. Visualization of the spots can be achieved under UV light, as acridine derivatives are often fluorescent, or by using staining agents.

While specific TLC protocols for this compound are not detailed in the available literature, a recent study on the synthesis of the related isomer, 6,9-dichloro-2-methoxy-4-nitroacridine, reported the use of TLC to monitor the reaction progress, indicating its utility for this class of compounds. researchgate.net

Table 2: Illustrative Thin Layer Chromatography (TLC) Data for Acridine Derivatives

| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value |

| Starting Material (e.g., a dichloromethoxyacridine) | 7:3 | 0.65 |

| This compound (Hypothetical) | 7:3 | 0.45 |

| Polar Impurity | 7:3 | 0.20 |

Note: This table presents illustrative data. Actual Rf values are dependent on the specific experimental conditions.

Other chromatographic techniques such as column chromatography, which operates on the same principles as TLC but on a larger scale, would be used for the preparative purification of this compound. High-Performance Liquid Chromatography (HPLC) offers higher resolution and sensitivity for analytical purity assessment. Electrophoretic methods, such as capillary electrophoresis, could also be employed for high-efficiency separations, particularly if the compound or its derivatives possess ionizable groups.

Computational and Theoretical Studies on 3,9 Dichloro 7 Methoxy 2 Nitroacridine

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and molecular structure of 3,9-Dichloro-7-methoxy-2-nitroacridine. These calculations provide a foundational understanding of the molecule's geometry, stability, and reactivity.

By employing methods such as B3LYP with a suitable basis set like 6-31G(d), the optimized molecular geometry of the compound can be determined. This reveals the precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule in its lowest energy state.

Furthermore, these calculations yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular significance. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For acridine (B1665455) derivatives, these frontier molecular orbitals are critical in understanding their interaction with biological macromolecules. tandfonline.comresearchgate.net

Table 1: Representative Calculated Electronic Properties for Substituted Acridines

| Property | Description | Representative Value Range for Acridine Derivatives |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.0 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -3.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 2.5 to 4.5 eV |

Note: The values presented are representative and derived from computational studies on various substituted acridine derivatives. The precise values for this compound would require specific calculations.

Molecular Docking and Dynamics Simulations with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. For acridine derivatives, which are known to interact with DNA and enzymes like topoisomerases, molecular docking is a crucial tool for understanding their mechanism of action. nih.govjscimedcentral.com

In the context of this compound, docking simulations would typically be performed with biological targets like DNA topoisomerase I or II. mdpi.commdpi.com These simulations can predict the binding affinity, expressed as a docking score or binding energy, and visualize the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the acridine derivative and the amino acid residues or nucleotides in the binding site. nih.gov The planar acridine core is known to intercalate between DNA base pairs, and the substituents at the 3, 7, and 9 positions, as well as the nitro group at position 2, would play a significant role in the specificity and strength of this binding. nih.govmdpi.com

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. nih.gov MD simulations provide a dynamic view of the system, allowing researchers to observe the conformational changes in both the ligand and the receptor upon binding. nih.gov This can reveal the stability of the predicted binding mode and provide insights into the thermodynamics of the interaction. nih.gov For this compound, an MD simulation could confirm the stability of its intercalation within the DNA duplex and its interactions within the topoisomerase active site. nih.gov

Table 2: Representative Molecular Docking Results for Acridine Derivatives with Topoisomerase

| Parameter | Description | Representative Findings |

| Binding Energy (kcal/mol) | The predicted free energy of binding between the ligand and the receptor. | -7.0 to -10.0 |

| Key Interacting Residues | Specific amino acids in the receptor's binding site that form interactions with the ligand. | Asp, Arg, Lys, Tyr |

| Types of Interactions | The nature of the chemical interactions stabilizing the complex. | Hydrogen bonds, pi-pi stacking, hydrophobic interactions |

Note: This table provides representative data from docking studies of various acridine derivatives with topoisomerase enzymes. The specific results for this compound would depend on the specific docking protocol and force field used.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a compound like this compound, QSAR modeling could be used to predict its potential biological activity, such as anticancer or antimicrobial effects, based on its physicochemical and structural properties.

A QSAR model is developed by first calculating a set of molecular descriptors for a series of related compounds with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices). nih.gov For acridine derivatives, lipophilicity and electronic parameters have been shown to be significant in determining their biological activity. nih.govnih.gov

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds like this compound. This predictive capability is highly valuable in drug discovery for prioritizing the synthesis and testing of the most promising candidates.

Table 3: Common Molecular Descriptors Used in Acridine QSAR Studies

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Governs interaction with polar receptors and reactivity. |

| Hydrophobic | LogP, Molar Refractivity | Influences membrane permeability and transport to the target site. |

| Steric/Topological | Molecular Weight, Molecular Volume, Wiener Index | Relates to the size and shape of the molecule, affecting binding site fit. |

In Silico Prediction of Molecular Interactions and Potential Biological Profiles

In silico prediction encompasses a broad range of computational methods used to forecast the properties of a molecule, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential biological activities. nih.gov For this compound, these predictive tools can provide a preliminary assessment of its drug-likeness and potential therapeutic applications.

Various software and online platforms can predict a compound's ADMET properties based on its structure. These predictions are based on models derived from large datasets of experimental data. For instance, predictions can be made regarding oral bioavailability, blood-brain barrier penetration, and potential for inhibiting cytochrome P450 enzymes.

Furthermore, the potential biological activity profile of this compound can be predicted by comparing its structural features to those of compounds with known biological activities. The presence of the acridine scaffold suggests potential anticancer activity through DNA intercalation and topoisomerase inhibition. jscimedcentral.comnih.gov The nitro group is a common feature in many bioactive molecules and can be involved in redox processes within cells, contributing to antimicrobial or cytotoxic effects. researchgate.netmdpi.com

These in silico predictions are valuable for hypothesis generation and for identifying potential liabilities of a compound early in the drug discovery process, thereby guiding experimental efforts more efficiently. nih.gov

Emerging Research Applications and Future Perspectives for 3,9 Dichloro 7 Methoxy 2 Nitroacridine

Development as Molecular Probes and Fluorescent Markers in Cellular Biology

The intrinsic fluorescence of the acridine (B1665455) nucleus is a hallmark of this chemical class, making its derivatives prime candidates for the development of molecular probes and fluorescent markers. nih.govnih.gov Many acridine derivatives are characterized by their stable, crystalline nature and strong, often environmentally sensitive, fluorescence, which allows for the study and monitoring of various biochemical and pharmacological processes with low cytotoxicity. nih.gov The fluorescence properties can be modulated by pH and interactions with biomolecules, a feature that has been harnessed to create chemosensors. researchgate.net

Researchers have successfully developed acridine-based fluorescent probes to dynamically monitor changes in intracellular microenvironments, such as polarity and viscosity. rsc.org For instance, specific derivatives have been engineered to localize within lipid droplets or lysosomes, reporting on the local environment through changes in their emission spectra. rsc.org While 3,9-Dichloro-7-methoxy-2-nitroacridine itself has not been extensively characterized as a fluorescent probe, its core structure suggests a strong potential for such applications. Future research may focus on functionalizing this scaffold to create targeted probes for observing cellular events like apoptosis, cell cycle progression, or the activity of specific enzymes in real-time. nih.gov The high Stokes shift observed in some acridine derivatives is a particularly valuable feature, as it minimizes self-absorption and enhances detection sensitivity. researchgate.net

Potential in Organic Electronic Materials Research